molecular formula C21H15F4NO3 B4701602 N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

Cat. No. B4701602
M. Wt: 405.3 g/mol
InChI Key: RGARPOWKRKBLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly known as TAK-659 and belongs to the class of kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, including signal transduction, cell division, and apoptosis. Inhibition of specific kinases can lead to the disruption of these processes, making kinase inhibitors a promising avenue for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of TAK-659 involves the inhibition of specific kinases, which leads to the disruption of various cellular processes. BTK, for example, is a kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the disruption of this signaling pathway, ultimately leading to the death of B-cells. Similarly, inhibition of FLT3 by TAK-659 leads to the disruption of signaling pathways that are essential for the survival and proliferation of acute myeloid leukemia cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. Inhibition of BTK by TAK-659 leads to the disruption of B-cell receptor signaling, which can lead to the death of B-cells. Inhibition of FLT3 by TAK-659 leads to the disruption of signaling pathways that are essential for the survival and proliferation of acute myeloid leukemia cells. TAK-659 has also been shown to have anti-inflammatory effects, which may make it a promising avenue for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibitory activity against several kinases, which makes it a powerful tool for studying the role of these kinases in various cellular processes. However, TAK-659 also has several limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using TAK-659.

Future Directions

There are several future directions for research on TAK-659. One area of research involves the development of new cancer therapies based on TAK-659 and other kinase inhibitors. Another area of research involves the development of new anti-inflammatory drugs based on TAK-659 and other compounds with similar activity. Finally, there is also a need for further research on the biochemical and physiological effects of TAK-659, including its potential toxicity and pharmacokinetics.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the development of new cancer therapies. Kinases play a crucial role in the development and progression of cancer, and inhibition of specific kinases can lead to the selective killing of cancer cells. TAK-659 has been shown to be a potent inhibitor of several kinases, including BTK, FLT3, and ITK, which are known to be involved in various types of cancer.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4NO3/c22-15-9-16(23)19(25)20(18(15)24)28-10-14-6-7-17(29-14)21(27)26-13-5-4-11-2-1-3-12(11)8-13/h4-9H,1-3,10H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGARPOWKRKBLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
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Reactant of Route 2
N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 3
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N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 4
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N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

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